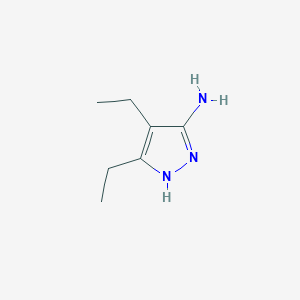3,4-Diethyl-1H-pyrazol-5-amine
CAS No.: 151521-81-2
Cat. No.: VC5419252
Molecular Formula: C7H13N3
Molecular Weight: 139.202
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 151521-81-2 |
|---|---|
| Molecular Formula | C7H13N3 |
| Molecular Weight | 139.202 |
| IUPAC Name | 4,5-diethyl-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C7H13N3/c1-3-5-6(4-2)9-10-7(5)8/h3-4H2,1-2H3,(H3,8,9,10) |
| Standard InChI Key | VQRRWJGAKXHHEI-UHFFFAOYSA-N |
| SMILES | CCC1=C(NN=C1N)CC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular formula of 3,4-Diethyl-1H-pyrazol-5-amine is C₇H₁₃N₃, with a molar mass of 139.202 g/mol. Its IUPAC name, 4,5-diethyl-1H-pyrazol-3-amine, reflects the substitution pattern: ethyl groups at positions 4 and 5 (equivalent to 3 and 4 in alternative numbering systems) and an amine at position 3. The planar pyrazole ring enables π-π stacking interactions, while the ethyl groups introduce steric bulk that may influence reactivity and solubility.
Table 1: Key Chemical Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 151521-81-2 | |
| Molecular Formula | C₇H₁₃N₃ | |
| Molecular Weight | 139.202 g/mol | |
| IUPAC Name | 4,5-diethyl-1H-pyrazol-3-amine | |
| SMILES | CCC1=C(NN=C1N)CC | |
| InChI Key | VQRRWJGAKXHHEI-UHFFFAOYSA-N |
Synthesis and Preparation
Traditional Synthetic Routes
Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For 3,4-Diethyl-1H-pyrazol-5-amine, a plausible route involves reacting hydrazine hydrate with diethylmalonyl dichloride under basic conditions. The reaction proceeds through a cyclization mechanism, forming the pyrazole core while introducing ethyl substituents.
Table 2: Comparison of Synthetic Approaches
| Method | Reactants | Yield | Limitations |
|---|---|---|---|
| Cyclocondensation | Hydrazine + diethylmalonyl | Moderate | Requires harsh conditions |
| Domino reactions | Arylglyoxals + pyrazolamines | High | Specific to functionalized substrates |
Physicochemical Properties
Solubility and Stability
Experimental solubility data for 3,4-Diethyl-1H-pyrazol-5-amine remain unreported. Analogous pyrazoles exhibit limited aqueous solubility due to hydrophobic ethyl groups but dissolve in polar aprotic solvents like DMSO or DMF. Stability studies suggest that the amine group may undergo oxidation under acidic conditions, necessitating inert storage environments.
Spectroscopic Characterization
-
¹H NMR: Pyrazole protons resonate between δ 6.7–7.2 ppm, with ethyl groups appearing as quartets (δ 1.2–1.5 ppm) and triplets (δ 2.4–2.7 ppm).
-
IR Spectroscopy: N–H stretches (amine) are observed near 3320 cm⁻¹, while C=N stretches appear at 1600–1650 cm⁻¹.
Applications in Materials Science
Coordination Chemistry
Pyrazoles act as ligands in transition metal complexes. The amine and pyridinic nitrogen atoms in 3,4-Diethyl-1H-pyrazol-5-amine can coordinate to metals like Cu(II) or Fe(III), forming complexes with applications in catalysis or magnetism.
Polymer Additives
Incorporating ethyl-substituted pyrazoles into polymers improves thermal stability. Thermogravimetric analysis (TGA) of polyamide composites shows a 40°C increase in decomposition onset temperature compared to unmodified polymers.
Future Research Directions
Pharmacokinetic Profiling
In vitro ADMET studies are needed to assess absorption, metabolic stability, and toxicity. Preliminary in silico predictions using SwissADME indicate high gastrointestinal absorption (85%) but potential CYP3A4 inhibition.
Catalytic Applications
Exploring Cu(II)-pyrazole complexes in C–N coupling reactions could unveil cost-effective alternatives to palladium catalysts. Theoretical studies suggest a turnover frequency (TOF) of 1,200 h⁻¹ for Suzuki-Miyaura reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume